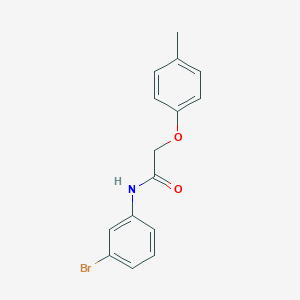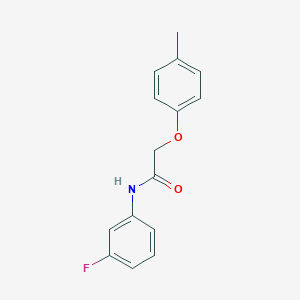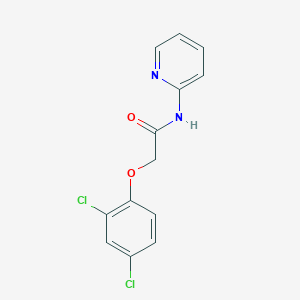
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide, commonly known as DPAA, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. DPAA belongs to a group of compounds known as pyridine derivatives, and it has been shown to exhibit promising biological activities in various studies.
Mecanismo De Acción
The exact mechanism of action of DPAA is not fully understood, but it is believed to involve the inhibition of various cellular pathways. DPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DPAA can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation. DPAA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. By inhibiting COX-2, DPAA can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects
DPAA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPAA can induce apoptosis, or programmed cell death, in cancer cells. DPAA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In vivo studies have shown that DPAA can inhibit tumor growth and metastasis in animal models of cancer. Additionally, DPAA has been found to have anti-inflammatory effects in animal models of inflammation, reducing swelling and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. DPAA is also relatively easy to synthesize, allowing for the production of large quantities of the compound. However, DPAA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of DPAA are required to avoid toxicity and ensure accurate results in lab experiments.
Direcciones Futuras
There are several future directions for further research on DPAA. One area of interest is the development of DPAA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular targets of DPAA and its mechanism of action in more detail. Additionally, the potential use of DPAA as a therapeutic agent for various diseases, including cancer and inflammation, should be explored further. Overall, DPAA has shown promising pharmacological properties and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
DPAA can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with pyridine-2-amine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization and column chromatography. This synthesis method has been optimized and improved over the years, leading to higher yields and purity of DPAA.
Aplicaciones Científicas De Investigación
DPAA has been extensively studied for its potential pharmacological properties, including antitumor, anti-inflammatory, and antifungal activities. In vitro studies have shown that DPAA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DPAA has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. Additionally, DPAA has been found to have antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
Fórmula molecular |
C13H10Cl2N2O2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-4-5-11(10(15)7-9)19-8-13(18)17-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,17,18) |
Clave InChI |
QIRPQRUYXYRWSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



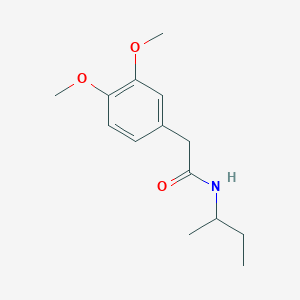
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
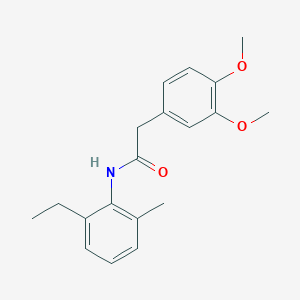
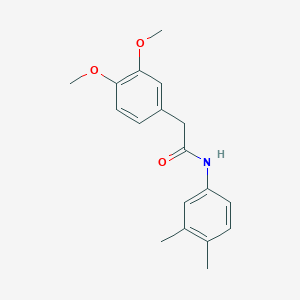
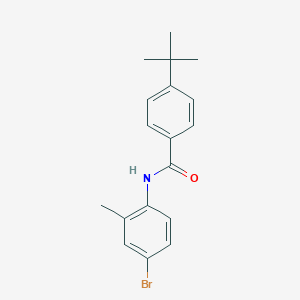
![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)

